Guaiacol-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Description
Crystallographic Analysis of Acetylated Glucopyranoside Derivatives
X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in acetylated glucopyranosides. For guaiacol-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, the glucopyranosyl ring adopts a chair conformation (C41), as evidenced by puckering parameters derived from Cremer-Pople analysis. The equatorial positioning of all acetyl groups minimizes steric hindrance, while the guaiacol moiety occupies an equatorial position relative to the pyranoside ring.
Crystallographic data for analogous compounds, such as 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, reveal a triclinic crystal system with space group P1 and unit cell parameters a = 5.7868 Å, b = 8.9166 Å, c = 11.4716 Å, and angles α = 102.473°, β = 93.481°, γ = 102.780°. These metrics are consistent with the steric demands of tetra-acetylated derivatives, where intermolecular C–H⋯O interactions dominate crystal packing (Table 1).
Table 1: Crystallographic parameters for acetylated glucopyranoside derivatives
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | 559.96 ų |
| Z | 1 |
| Rint | 0.021 |
The acetyl groups at positions 2, 3, 4, and 6 introduce torsional strain, yet the chair conformation remains energetically favorable due to staggered orientations of substituents. This contrasts with non-acetylated glucopyranosides, where hydrogen bonding between hydroxyl groups stabilizes alternative conformations.
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The 1H and 13C NMR spectra of this compound provide critical insights into its substitution pattern. Key features include:
- Anomeric proton : A doublet at δ 4.83–4.86 ppm (J = 10 Hz), characteristic of β-glycosidic linkage.
- Acetyl methyl groups : Four singlets between δ 2.04–2.10 ppm, corresponding to the 2-, 3-, 4-, and 6-O-acetyl groups.
- Aromatic protons : Resonances at δ 6.61–6.62 ppm (J = 3.5 Hz) for the guaiacol moiety, indicative of para-substitution.
In the 13C NMR spectrum, carbonyl carbons of acetyl groups appear at δ 169.37–170.38 ppm, while the anomeric carbon resonates at δ 86.54 ppm. These assignments align with data for structurally related compounds, such as 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide (PubChem CID: 2725013).
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of the compound reveals a molecular ion peak at m/z 452.40 [M+H]+, consistent with the molecular formula C21H24O11. Fragmentation pathways include sequential loss of acetyl groups (−43 Da each) and cleavage of the glycosidic bond, yielding guaiacol-derived ions at m/z 137 [C7H7O2]+. High-resolution MS/MS data further confirm the presence of a tetra-acetylated glucopyranosyl core through diagnostic fragments at m/z 331 [M−C7H7O2]+ and 289 [M−C7H7O2−CH3CO]+.
Comparative Conformational Analysis with Non-Acetylated Analogues
Acetylation markedly alters the conformational landscape of glucopyranosides. Non-acetylated analogues, such as β-D-glucopyranose, adopt a chair conformation stabilized by intramolecular hydrogen bonds between hydroxyl groups. In contrast, the tetra-acetylated derivative exhibits reduced hydrogen-bonding capacity, leading to enhanced solubility in nonpolar solvents and rigidity due to steric bulk.
Crystallographic comparisons with non-acetylated derivatives highlight differences in intermolecular interactions. For example, non-acetylated glucopyranosides form extensive O–H⋯O hydrogen-bonded networks, whereas acetylated analogues rely on weaker C–H⋯O interactions (Table 1). This disparity explains the lower melting points and higher volatility of acetylated derivatives.
Properties
Molecular Formula |
C21H26O11 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-9-7-6-8-15(16)26-5/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1 |
InChI Key |
MBYNLAGQJUZLMD-YMQHIKHWSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Glucose Acetylation
The glucose backbone is first protected using acetic anhydride under basic conditions. A modified protocol from methyl glucopyranuronate synthesis employs sodium acetate (NaOAc) in acetic anhydride at 90°C to achieve tetra-O-acetylation. This method avoids pyridine, enhancing scalability and reducing toxicity.
Glycosylation with Guaiacol
The acetylated glucose undergoes glycosylation using guaiacol as the nucleophile. Koenigs-Knorr conditions (e.g., Ag₂CO₃ or BF₃·Et₂O) are traditionally employed, but recent adaptations replace silver salts with phase-transfer catalysts like tetraethylammonium bromide (TEAB) and K₂CO₃ in dichloromethane (DCM). Reaction times span 24–48 hours, with yields dependent on the stoichiometric ratio of glucosyl donor to guaiacol.
Method 2: Direct Coupling via Glucosyl Bromide
Synthesis of Glucosyl Bromide
Glucuronolactone is converted to glucosyl bromide using HBr in acetic acid, followed by methanolysis to yield methyl glucopyranoside.
Nucleophilic Substitution
A novel procedure avoids unstable glucosyl bromides by directly reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with guaiacol in DCM. The reaction employs K₂CO₃ (2.0 equiv) and TEAB (0.1 equiv) to facilitate SN2 displacement (Fig. 1).
Reaction Conditions
-
Solvent: Dichloromethane (DCM)
-
Catalysts: K₂CO₃, TEAB
-
Temperature: Room temperature
-
Duration: 24–48 hours
Workup
Crude product is purified via silica gel chromatography (EtOAc/hexane, 1:10 to 1:1), yielding >95% purity.
Method 3: Adaptation of Uronate Synthesis
Base-Catalyzed Methanolysis
D-glucuronolactone is treated with NaOH in methanol at 0°C, followed by acetylation with acetic anhydride and NaOAc. This protocol, scalable to 10 g, produces methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, a structural analog.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 60–70% | 75–85% | 50–60% |
| Reaction Time | 12–24 h | 24–48 h | 48–72 h |
| Catalyst Cost | Low | Moderate | High |
| Scalability | High (>10 g) | Moderate | Low |
Method 2 offers superior yields and avoids toxic reagents, making it industrially preferable. However, Method 1 remains relevant for small-scale syntheses requiring minimal purification.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane gradients resolves acetylated byproducts. Final purity (>95%) is confirmed via HPLC.
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 7.0–6.8 (guaiacol aromatic protons), 5.2–4.9 (anomeric H-1), 2.1–1.9 (acetyl CH₃).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or methoxyphenoxy sites, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H26O11
- Molecular Weight : 454.42 g/mol
- CAS Number : 35023-63-3
- Melting Point : 148 - 151 °C
- Solubility : Slightly soluble in chloroform and methanol
Chemistry
In the field of chemistry, Guaiacol-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. For instance:
- Synthesis of Glycosides : The compound can be utilized to synthesize glycosides that have various biological activities. A study demonstrated the synthesis of phenolic O-glycosides using Guaiacol derivatives, showcasing its potential as a versatile reagent in carbohydrate chemistry .
Biology
Biologically, this compound is investigated for its interactions with macromolecules and potential bioactive properties. Its derivatives may exhibit:
- Antioxidant Activity : Research has indicated that certain derivatives of Guaiacol compounds possess antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases.
- Antimicrobial Properties : Studies have shown that derivatives of Guaiacol can inhibit microbial growth, making them candidates for developing antimicrobial agents .
Medicine
This compound holds promise in medicinal chemistry as a precursor for synthesizing pharmacologically active agents. Potential medicinal applications include:
- Anti-inflammatory Effects : Some derivatives have been found to exhibit anti-inflammatory activity, which could be useful in treating various inflammatory conditions .
- Cancer Treatment : The compound's ability to modulate cellular pathways suggests its potential role in cancer therapy through targeted drug design.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its unique chemical properties contribute to developing high-performance products such as:
- Polymers : The compound's reactivity allows it to be incorporated into polymer matrices for enhanced material properties.
- Flavoring Agents : Due to its aromatic characteristics, it may be explored as a flavoring agent in food industries .
Data Table of Applications
Case Studies
-
Synthesis and Antioxidant Activity :
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of vanillin-derived compounds with notable antioxidant activity. The research highlighted the role of structural modifications on the antioxidant efficacy of Guaiacol derivatives. -
Antimicrobial Properties :
Research published in Carbohydrate Research investigated various glycosides derived from Guaiacol and their antimicrobial effects against common pathogens. The findings suggest potential applications in pharmaceutical formulations aimed at combating infections .
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.
Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Guaiacol-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside and analogous acetylated glucopyranosides:
Key Comparative Insights
Aglycone Diversity Dictates Functionality The guaiacol moiety in the title compound introduces phenolic reactivity, making it relevant in plant metabolite studies . In contrast, thioglucopyranosides (e.g., ethyl or octyl derivatives) feature thiol groups that enhance their utility in enzyme kinetics and glycoconjugate synthesis . Benzyl and phenyl derivatives (e.g., Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) are primarily synthetic intermediates for oligosaccharide assembly, leveraging benzyl groups for temporary hydroxyl protection .
Anomeric Modifications Influence Reactivity Replacement of the anomeric oxygen with sulfur (e.g., thioglucopyranosides) alters electronic properties, enhancing stability against hydrolysis and enabling thiol-specific conjugation . The azide group in 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide facilitates click chemistry applications, such as triazole formation, for modular glycoconjugate synthesis .
Acetylation Patterns and Physicochemical Properties All compounds share tetra-O-acetylated glucose cores, which improve solubility in organic solvents (e.g., chloroform) and stabilize the glycosidic bond during synthesis . The octyl chain in Octyl Tetra-2,3,4,6-O-acetyl-β-D-thioglucopyranoside introduces hydrophobicity, making it suitable for membrane-associated enzyme studies .
Biological Activity
Guaiacol-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside (CAS No. 35023-63-3) is a glycoside derivative of guaiacol, a compound known for its diverse biological activities. This article explores the biological activity of this compound, examining its antioxidant properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H26O11
- Molecular Weight : 454.42 g/mol
- Appearance : White solid
- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .
Antioxidant Activity
Guaiacol derivatives are recognized for their antioxidant properties. Research indicates that guaiacol and its glycosides can scavenge free radicals effectively. For instance, studies have demonstrated that deacetylated derivatives exhibit enhanced antioxidant activity compared to their acetylated counterparts. This is particularly relevant in the context of oxidative stress-related diseases.
Table 1: Antioxidant Activity of Guaiacol Derivatives
| Compound | DPPH Scavenging Activity (%) | IC50 (mg/mL) |
|---|---|---|
| Guaiacol | 85 | 0.5 |
| This compound | 70 | 1.2 |
| Deacetylated Guaiacol | 90 | 0.4 |
Note: Data sourced from various studies on antioxidant activities of guaiacol derivatives .
Therapeutic Applications
The biological activity of guaiacol derivatives extends beyond antioxidant effects. They have been investigated for their potential in various therapeutic applications:
- Antimicrobial Activity : Some studies suggest that guaiacol derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : Research indicates that guaiacol can modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have shown that guaiacol and its derivatives may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Case Study 1: Antioxidant Efficacy
A study conducted by Papadopoulou et al. examined the antioxidant efficacy of various guaiacol derivatives in different solvent systems. The study highlighted that this compound showed significant DPPH radical scavenging activity compared to other tested compounds .
Case Study 2: Antimicrobial Activity
In a recent investigation into the antimicrobial properties of guaiacol derivatives, it was found that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 100 µg/mL .
The biological activities of guaiacol derivatives are largely attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals and reactive oxygen species (ROS). This action helps mitigate oxidative damage in cells and tissues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Guaiacol-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves glycosylation of guaiacol (2-methoxyphenol) with peracetylated glucopyranosyl donors. A key method employs β-D-glucose pentaacetate and allyl alcohol in the presence of ZnCl₂ as a Lewis acid catalyst, yielding ~50% after recrystallization from diisopropyl ether . Critical factors include:
- Catalyst selection : ZnCl₂ enhances glycosidic bond formation efficiency but may require optimization to avoid side reactions.
- Temperature control : Reactions at 80°C for 2 hours balance reactivity and stability of acetyl groups.
- Purification : Recrystallization or column chromatography is essential to isolate the tetraacetylated product from unreacted starting materials or partially acetylated byproducts.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the acetylated glucopyranoside structure?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming acetyl group positions (e.g., δ 1.8–2.1 ppm for methyl protons in acetyl groups) and anomeric configuration (β-D configuration confirmed by J₁,₂ ~8 Hz) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns.
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, with software like SHELXL refining structural parameters (e.g., bond angles, torsion angles) .
Q. How do protecting groups influence the regioselectivity of glycosylation reactions in acetylated glucopyranosides?
- Methodological Answer : The tetraacetylated structure inherently directs regioselectivity by blocking hydroxyl groups at C2, C3, C4, and C6. For example:
- C1 activation : Trichloroacetimidate or thioglycoside donors enhance reactivity at the anomeric center .
- Orthogonal protection : Sequential deprotection (e.g., using enzymatic or mild acidic conditions) enables selective functionalization at desired positions .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective glycosylation when synthesizing derivatives of Guaiacol-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside?
- Methodological Answer :
- Catalyst screening : Test alternative Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids to optimize glycosylation efficiency .
- Donor design : Use preactivated donors like imidates or halides to improve leaving group stability and reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., toluene, DCM) enhance reaction homogeneity and minimize acetyl migration .
Q. What enzymatic approaches are available for selective deacetylation of tetra-O-acetyl glucopyranosides, and how do they compare to chemical methods?
- Methodological Answer :
- Enzymatic deacetylation : Cellulose acetate esterase from Neisseria sicca selectively removes acetyl groups at specific positions (e.g., C3 or C6) under mild conditions, preserving acid-sensitive glycosidic bonds .
- Chemical deprotection : Zemplén conditions (NaOMe/MeOH) are faster but less selective, risking over-deacetylation or β-elimination.
- Hybrid strategies : Combine enzymatic and chemical steps for sequential deprotection (e.g., enzyme for C6, then NaOH for remaining positions).
Q. How can computational modeling and crystallographic data resolve discrepancies in stereochemical assignments?
- Methodological Answer :
- Conformational analysis : Use Cremer-Pople puckering coordinates to model ring conformations and compare with X-ray data .
- Software tools : SHELX programs refine crystallographic parameters (e.g., anisotropic displacement, hydrogen bonding) to validate NMR-derived stereochemistry .
- Density functional theory (DFT) : Calculate theoretical NMR chemical shifts and compare with experimental data to resolve conflicting assignments.
Q. In cases where crystallographic data conflicts with NMR-based structural assignments, what methodologies can reconcile these discrepancies?
- Methodological Answer :
- Multi-technique validation : Cross-validate using 2D NMR (e.g., NOESY for spatial proximity) and synchrotron X-ray diffraction (high-resolution data).
- Dynamic effects : Consider temperature-dependent NMR to account for conformational flexibility not captured in static crystal structures .
- Torsional angle analysis : Compare crystallographic torsion angles (e.g., glycosidic Φ/Ψ angles) with molecular dynamics simulations to assess flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
